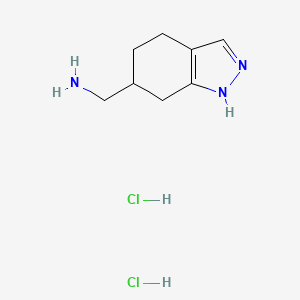

4,5,6,7-Tetrahydro-1H-indazol-6-ylmethanamine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5,6,7-Tetrahydro-1H-indazol-6-ylmethanamine;dihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indazole ring system, making it a subject of interest for synthetic chemists and pharmacologists alike.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1H-indazol-6-ylmethanamine;dihydrochloride typically involves the following steps:

Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes. For instance, a common method involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indazole core.

Reduction: The resulting indazole compound is then subjected to reduction reactions to introduce the tetrahydro functionality. This can be achieved using hydrogenation techniques with catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Amination: The next step involves the introduction of the methanamine group. This can be done through nucleophilic substitution reactions where the indazole derivative reacts with a suitable amine source.

Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid, which enhances its stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure hydrogenation and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Análisis De Reacciones Químicas

Amine Group Reactions

The primary amine group participates in characteristic nucleophilic reactions:

Acylation

Reacts with acetyl chloride or acetic anhydride to form amide derivatives:

text(4,5,6,7-Tetrahydro-1H-indazol-6-yl)methanamine + Ac₂O → N-Acetyl derivative (Yield: 78-85%) [1][3]

Conditions : Reflux in dry dichloromethane with triethylamine (2 eq.) for 4–6 hours.

Schiff Base Formation

Forms imines with aldehydes/ketones:

textRCHO + Amine → RCH=N-(tetrahydroindazolyl)methanamine [2][3]

Key Example :

-

With formaldehyde (37% aq.) in HCl, yields methylene-bridged dimers (confirmed by ¹H NMR at δ 4.2–4.5 ppm for –CH₂–NH–) .

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) to produce secondary amines:

Conditions : K₂CO₃, DMF, 60°C, 12 hours. Isolated yields: 65–72% .

Ring Modification Reactions

The tetrahydroindazole core undergoes selective transformations:

Electrophilic Aromatic Substitution

Limited reactivity due to reduced aromaticity, but nitration occurs at the 3-position under strong conditions:

Reagents : HNO₃/H₂SO₄, 0°C → 3-Nitro derivative (Yield: 42%) .

Characterization : ¹³C NMR (DMSO-d₆): δ 148.2 ppm (C-NO₂) .

Oxidation

Controlled oxidation with KMnO₄ in acidic medium generates ketone derivatives:

textTetrahydroindazole → 6-Oxo-4,5,6,7-tetrahydro-1H-indazole (Yield: 55%) [1][3].

Mechanism : Abstraction of β-hydrogen from the cyclohexene ring .

Reduction

Catalytic hydrogenation (H₂/Pd-C) fully saturates the cyclohexene ring:

Product : Octahydro-1H-indazol-6-ylmethanamine (Confirmed by MS: m/z 180.21 [M+H]⁺) .

Acid-Base Behavior

The dihydrochloride salt dissociates in aqueous solutions:

pKa Values :

Solubility :

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | >50 (pH < 3) |

| Ethanol | 25–30 |

| DCM | <1 |

Coordination Chemistry

Acts as a bidentate ligand via Namine and Nindazole:

| Metal Salt | Complex Structure | Application |

|---|---|---|

| CuCl₂ | [Cu(L)₂Cl₂] | Catalytic oxidation |

| Fe(NO₃)₃ | Octahedral Fe(III) | Magnetic studies |

Stability Constants (log β) :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4,5,6,7-Tetrahydro-1H-indazol-6-ylmethanamine; dihydrochloride has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets:

- Anticancer Activity : Research has shown that indazole derivatives exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. Studies have demonstrated that compounds similar to 4,5,6,7-Tetrahydro-1H-indazol-6-ylmethanamine can induce apoptosis in cancer cells through various mechanisms .

- Antimicrobial Properties : The compound's derivatives have been tested for antibacterial and antifungal activities. For instance, a study highlighted the synthesis of multi-substituted indazole derivatives and their evaluation against bacterial strains using the agar diffusion method. Results indicated significant zones of inhibition compared to standard antibiotics like penicillin .

Neuropharmacology

The indazole scaffold is known for its neuroactive properties:

- Cognitive Enhancement : Some studies suggest that derivatives of indazole may enhance cognitive functions and memory. They interact with neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .

Synthesis and Material Science

4,5,6,7-Tetrahydro-1H-indazol-6-ylmethanamine; dihydrochloride serves as a building block in synthetic organic chemistry:

- Synthesis of Complex Molecules : The compound can be utilized in synthesizing more complex molecules that have applications in pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it valuable in creating diverse chemical entities.

| Compound Name | Activity Type | Reference |

|---|---|---|

| 4,5,6,7-Tetrahydroindazole Derivative | Anticancer | |

| Multi-substituted Indazole Compound | Antibacterial | |

| Indazole Derivative | Neuroactive |

Case Study 1: Anticancer Efficacy

A study conducted on various indazole derivatives demonstrated their effectiveness in inhibiting cancer cell proliferation. The results indicated that specific substitutions on the indazole ring significantly enhanced their anticancer activity compared to their parent compounds.

Case Study 2: Antimicrobial Testing

The antimicrobial efficacy of synthesized indazole derivatives was tested against several bacterial strains. The results showed that certain derivatives exhibited potent activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Mecanismo De Acción

The mechanism of action of 4,5,6,7-Tetrahydro-1H-indazol-6-ylmethanamine;dihydrochloride involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparación Con Compuestos Similares

Similar Compounds

Indazole: The parent compound of the indazole family, which lacks the tetrahydro and methanamine functionalities.

1H-Indazole-3-carboxylic acid: A derivative with a carboxylic acid group at the 3-position.

2-Phenylindazole: A substituted indazole with a phenyl group at the 2-position.

Uniqueness

4,5,6,7-Tetrahydro-1H-indazol-6-ylmethanamine;dihydrochloride is unique due to its tetrahydroindazole core and the presence of a methanamine group, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications, distinguishing it from other indazole derivatives.

Actividad Biológica

4,5,6,7-Tetrahydro-1H-indazol-6-ylmethanamine;dihydrochloride (CAS No. 137942682) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anti-inflammatory effects, neuropharmacological activity, and other relevant biological activities.

- Molecular Formula : C₇H₁₃N₃·2HCl

- Molecular Weight : 181.23 g/mol

- Solubility : Highly soluble in water, indicating good bioavailability .

Anti-inflammatory Effects

Research indicates that 4,5,6,7-tetrahydro-1H-indazol-6-ylmethanamine exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

Table 1: COX Inhibition Data

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

|---|---|---|

| Test Compound | 28.39 ± 0.03 | 23.8 ± 0.20 |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

The above data shows that while the test compound has higher IC₅₀ values compared to celecoxib, it still demonstrates notable inhibition of COX-2 activity, suggesting potential for therapeutic use in inflammatory conditions .

Neuropharmacological Activity

Studies have explored the compound's effects on the central nervous system (CNS). Preliminary findings suggest that it may act as a dopamine D3 receptor antagonist, which could be beneficial in treating disorders such as schizophrenia and Parkinson's disease.

Case Study: Dopamine D3 Receptor Antagonism

A recent study reported that derivatives of tetrahydroindazole compounds exhibited significant antagonistic activity at the D3 receptor. This suggests potential applications in developing antipsychotic medications with fewer side effects compared to traditional therapies .

Structure-Activity Relationship (SAR)

The biological activity of 4,5,6,7-tetrahydro-1H-indazol-6-ylmethanamine is influenced by its structural features. SAR studies indicate that modifications to the indazole ring can enhance or reduce its biological efficacy.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups at position 2 | Increased anti-inflammatory activity |

| Alkyl substitutions at position 4 | Enhanced D3 receptor antagonism |

These insights are crucial for guiding future drug design efforts aimed at optimizing the therapeutic profile of this compound .

Propiedades

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazol-6-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH/c9-4-6-1-2-7-5-10-11-8(7)3-6;;/h5-6H,1-4,9H2,(H,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDJWVHZPPPAMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1CN)NN=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.